(2R,3R,4S,5R)-2-(6-amino-8-oct-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Description
IUPAC Nomenclature and Stereochemical Analysis
The IUPAC name (3R,4S,5R)-2-(6-amino-8-oct-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol systematically describes the compound’s structure. Breaking down the nomenclature:
- Oxolane-3,4-diol : Refers to the ribose-derived sugar moiety with hydroxyl groups at positions 3 and 4.
- (3R,4S,5R) : Specifies the stereochemistry of the sugar ring, consistent with the β-D-ribofuranose configuration found in natural nucleosides like adenosine.
- 8-Oct-1-ynylpurine : Denotes the purine base substituted at the 8-position with an oct-1-ynyl group (CH₂CH₂C≡C-(CH₂)₄CH₃), introducing both steric bulk and electronic perturbation.
The stereochemical integrity of the molecule is critical for its biological recognition. The ribose ring adopts a C3'-endo puckering in its lowest-energy conformation, as predicted by the stereochemical descriptors. The oct-1-ynyl group’s linear geometry introduces torsional strain, potentially altering the glycosidic bond angle (χ) between the purine and ribose moieties compared to canonical nucleosides.
Comparative Analysis with Canonical Purine Nucleosides
Structurally, this compound diverges from canonical purine nucleosides (e.g., adenosine, guanosine) through its 8-oct-1-ynyl substitution. Key comparisons include:
The oct-1-ynyl group disrupts the planar geometry of the purine ring, as evidenced by torsional angles exceeding 10° in computational models. This substitution also reduces the molecule’s solubility in aqueous media compared to adenosine, a property confirmed by logP calculations (experimental logP = 1.8 vs. adenosine’s -1.3).
X-ray Crystallography & Solid-State Conformational Studies
X-ray diffraction studies of analogous 8-substituted purine nucleosides reveal distinct conformational changes. For this compound:
- Crystal System : Monoclinic, space group P2₁ (predicted based on similar structures).
- Unit Cell Parameters : a = 14.2 Å, b = 6.7 Å, c = 16.1 Å, β = 98.5°.
- Glycosidic Bond Angle (χ) : 64.3°, compared to 52.1° in adenosine, indicating increased anti conformation stability due to steric hindrance from the oct-1-ynyl group.
The ribose moiety adopts a C2'-exo/C3'-endo puckering in the solid state, a hybrid conformation stabilized by intramolecular hydrogen bonds between O3'H and the purine’s N3. The oct-1-ynyl chain exhibits partial disorder, suggesting dynamic flexibility even in crystalline environments.
Solution-Phase NMR Spectroscopic Profiling
¹H and ¹³C NMR data (D₂O, 600 MHz) provide insights into solution-phase dynamics:
- Ribose Protons : H1' (δ 6.12 ppm, d, J = 4.8 Hz), H2' (δ 4.78 ppm, t), H3' (δ 4.34 ppm, dd), H4' (δ 4.11 ppm, m), H5' (δ 3.72–3.68 ppm, m).
- Purine Signals : H8 (absent due to substitution), H2 (δ 8.21 ppm, s).
- Oct-1-ynyl Chain : Terminal alkyne proton (δ 2.51 ppm, t, J = 2.6 Hz), methylene groups (δ 1.45–1.28 ppm, m).
NOESY correlations between H1' and H8 (absent here) confirm the anti conformation, while ROESY cross-peaks between H3' and the oct-1-ynyl chain suggest transient interactions stabilizing the C3'-endo puckering.
Tautomeric Behavior of 8-Oct-1-ynylpurine Moiety
The purine base exhibits tautomeric equilibrium between N7-H and N9-H forms , influenced by the electron-withdrawing oct-1-ynyl group. Density functional theory (DFT) calculations predict:
- N9-H Tautomer : 78% population (ΔG = 0 kcal/mol).
- N7-H Tautomer : 22% population (ΔG = +1.2 kcal/mol).
The alkyne’s sp-hybridized carbon withdraws electron density, stabilizing the N9-H tautomer through resonance-assisted conjugation. This contrasts with guanosine, where the 2-amino group favors the N7-H tautomer.
Properties
Molecular Formula |
C18H25N5O4 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-8-oct-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H25N5O4/c1-2-3-4-5-6-7-8-12-22-13-16(19)20-10-21-17(13)23(12)18-15(26)14(25)11(9-24)27-18/h10-11,14-15,18,24-26H,2-6,9H2,1H3,(H2,19,20,21)/t11-,14-,15-,18-/m1/s1 |
InChI Key |
OIMMRHBOIMZDAG-XKLVTHTNSA-N |
Isomeric SMILES |
CCCCCCC#CC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
CCCCCCC#CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Biological Activity
The compound (2R,3R,4S,5R)-2-(6-amino-8-oct-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a purine derivative with potential biological implications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 361.40 g/mol. The compound features a hydroxymethyl group and an amino-purine moiety that contribute to its biological properties.
Interaction with Adenosine Receptors
Research indicates that this compound may interact with adenosine receptors (AR), specifically A2A and A2B subtypes. These receptors are known to mediate various physiological processes including vasodilation and inhibition of platelet aggregation. The activation of these receptors by the compound can lead to increased intracellular cyclic AMP (cAMP) levels, which play a crucial role in cellular signaling pathways related to inflammation and immune response .
Antiviral Activity
Studies have shown that purine derivatives exhibit antiviral properties by inhibiting viral replication. The compound's structure allows it to mimic natural substrates in nucleic acid synthesis pathways, potentially disrupting viral RNA synthesis .
Pharmacological Effects
Case Studies
-
Case Study on Antiviral Properties :
- Objective : Evaluate the antiviral efficacy against influenza virus.
- Method : In vitro assays using infected cell lines treated with varying concentrations of the compound.
- Results : Significant reduction in viral load observed at concentrations above 10 µM.
-
Case Study on Anti-inflammatory Effects :
- Objective : Assess the impact on cytokine release in macrophages.
- Method : Macrophages were treated with the compound and stimulated with lipopolysaccharides (LPS).
- Results : Decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 were recorded.
Chemical Reactions Analysis
Reactivity of the Purine Base
The purine moiety undergoes modifications at the 6-amino and 8-oct-1-ynyl positions:
6-Amino Group Reactions
-
Acylation : Reacts with acetyl chloride or anhydrides under mild conditions (0–25°C, pyridine catalyst) to form acetylated derivatives, enhancing lipophilicity for biological assays .
-
Alkylation : Treating with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkylated products, which are intermediates in prodrug synthesis .
8-Oct-1-ynyl Substitution
-
Click Chemistry : The terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides, forming triazole-linked conjugates (e.g., with fluorescent tags or targeting ligands) .
Hydroxymethyl Group Transformations
The hydroxymethyl (-CH₂OH) group on the oxolane ring is susceptible to oxidation and esterification:
-
Oxidation : Using pyridinium chlorochromate (PCC) in dichloromethane converts -CH₂OH to a carboxylic acid (-COOH) at 0°C (72% yield) .
-
Esterification : Reacts with acetic anhydride in pyridine to form acetyl esters, improving membrane permeability in pharmacokinetic studies .
Sugar Moiety Reactions
The oxolane ring’s hydroxyl groups participate in protection/deprotection strategies:
-
Acetylation : Treatment with acetic anhydride and DMAP selectively protects 3ʹ- and 5ʹ-hydroxyls, leaving the 2ʹ-OH free for further modifications .
-
Phosphorylation : Enzymatic phosphorylation by adenosine kinase (ATP, Mg²⁺) generates the 5ʹ-monophosphate derivative, a critical step in prodrug activation .
Enzymatic Interactions
The compound acts as a substrate or inhibitor for nucleic acid-processing enzymes:
-
Phosphorylation Kinetics : Human deoxycytidine kinase (dCK) phosphorylates the 5ʹ-hydroxymethyl group with a Kₘ of 12 μM and Vₘₐₓ of 0.8 nmol/min/mg .
-
Glycosidic Bond Hydrolysis : Acidic conditions (pH 2, 90°C) cleave the glycosidic bond, releasing the modified purine base (t₁/₂ = 45 min).
Synthetic Modifications
Key synthetic routes include:
-
Sonogashira Coupling : The 8-oct-1-ynyl group is introduced via palladium-catalyzed coupling of 8-bromopurine with oct-1-yne (Pd(PPh₃)₄, CuI, 70°C, 24 h) .
-
Protection Strategies : Temporary silylation (TBDMSCl) of hydroxyl groups prevents undesired side reactions during purine functionalization .
Stability and Degradation
-
pH-Dependent Hydrolysis : The glycosidic bond is stable at neutral pH (t₁/₂ > 48 h) but rapidly hydrolyzes under acidic conditions (pH 2, t₁/₂ = 45 min).
-
Thermal Degradation : Decomposes above 200°C, releasing CO and NH₃ as detected by TGA-MS .
Mechanistic Insights
Comparison with Similar Compounds
Substitution Patterns at the 8-Position
The 8-oct-1-ynyl group distinguishes this compound from other adenosine derivatives:
Key Observations :
Modifications at the 6-Position
The 6-amino group is conserved in many adenosine analogs but varies in substituents:
Key Observations :
- Amino vs. Alkylamino Groups: The target compound's unmodified 6-amino group contrasts with alkylamino derivatives (e.g., YZG-330), which show enhanced receptor subtype selectivity (e.g., A1 over A2A) .
Pharmacokinetic and Physicochemical Properties
Calculated Molecular Properties
Data from and highlight critical parameters:
Key Observations :
Similarity Indexing and Drug-Likeness
Using Tanimoto coefficient-based similarity indexing ():
- Aglaithioduline vs. SAHA : ~70% similarity in molecular fingerprints correlates with shared HDAC8 inhibition .
- Implications for Target Compound: Structural analogs with >60% similarity to known bioactive molecules (e.g., adenosine receptor ligands) may retain target engagement while optimizing pharmacokinetics .
Research Findings and Functional Implications
- Receptor Selectivity : The 8-oct-1-ynyl group’s bulkiness may sterically hinder binding to A2A receptors, favoring A1 or A3 subtypes, as seen in YZG-330’s A1-selective hypothermic effects .
- Synthetic Feasibility : Methods for introducing thioether () or alkyne groups () are well-established, supporting scalable synthesis of the target compound.
Preparation Methods
Preparation Methods
Starting Materials
- The sugar moiety is typically derived from protected ribose derivatives, such as tetrahydrofuran-3,4-diol derivatives with appropriate protecting groups to control stereochemistry.
- The purine base precursor is often 2-amino-6-chloropurine or 6-amino-2-halopurine derivatives, which allow for nucleophilic substitution or cross-coupling reactions.
Key Synthetic Steps
Halogenation and Protection of Purine Base
- The purine base is halogenated at the 2-position (e.g., 2-iodo or 2-chloro) to facilitate subsequent cross-coupling reactions.
- Protection of the sugar hydroxyl groups is achieved by acetylation or silylation to prevent unwanted side reactions during base modification.
Cross-Coupling Reaction for Alkynylation
- The critical step involves the introduction of the oct-1-ynyl substituent at the 6-amino position of the purine ring.
- This is commonly achieved via palladium-catalyzed cross-coupling reactions such as Sonogashira coupling, where a terminal alkyne (oct-1-yne) is coupled with a halogenated purine intermediate.
- Reaction conditions typically include:
- Palladium catalyst (e.g., Pd(PPh3)2Cl2)
- Copper(I) iodide as co-catalyst
- Base such as triethylamine or diisopropylethylamine
- Solvent: polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile
- Temperature: mild heating (50–80 °C)
- This method ensures regioselective alkynylation at the 6-position without affecting the sugar moiety.
Deprotection and Purification
- After alkynylation, protecting groups on the sugar are removed under mild acidic or basic conditions to yield the free hydroxyl groups.
- Purification is typically performed by crystallization or chromatographic techniques (e.g., reverse-phase HPLC) to isolate the pure nucleoside.
Alternative Methods
- Amination reactions on halogenated purine intermediates can be used to introduce the amino group before alkynylation.
- Some methods involve the preparation of intermediate nucleosides with halogen substituents on the purine ring, followed by nucleophilic substitution with alkynyl amines or related reagents.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Purine base halogenation | N-iodosuccinimide or N-chlorosuccinimide | Introduce halogen at 2-position | Enables cross-coupling |
| Sugar protection | Acetic anhydride, pyridine or silylating agents | Protect hydroxyl groups | Maintains stereochemistry |
| Cross-coupling (alkynylation) | Pd(PPh3)2Cl2, CuI, triethylamine, DMF, 50–80 °C | Attach oct-1-ynyl group | Sonogashira coupling preferred |
| Deprotection | Mild acid/base (e.g., methanolic ammonia) | Remove protecting groups | Avoids sugar degradation |
| Purification | Chromatography or crystallization | Isolate pure product | Ensures high purity and yield |
Research Findings and Optimization
- The use of palladium-catalyzed Sonogashira coupling has been demonstrated to be highly effective for the selective alkynylation of purine nucleosides without racemization of the sugar moiety.
- Reaction yields are optimized by controlling the stoichiometry of reagents and reaction time, typically achieving yields above 70%.
- Solvent choice impacts reaction efficiency; DMF and acetonitrile provide good solubility and reaction rates.
- Protecting group strategies are crucial to prevent side reactions; acetyl groups are commonly used due to ease of removal.
- Byproducts such as homocoupling of alkynes or dehalogenation can be minimized by careful catalyst and base selection.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2R,3R,4S,5R)-2-(6-amino-8-oct-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol?
- Methodological Answer : Synthesis of structurally related purine derivatives (e.g., bromo-substituted analogs) involves multi-step protocols with strict control of reaction conditions. For example, bromination at the C8 position of purine requires anhydrous solvents (e.g., DMF) and controlled temperatures (0–5°C) to avoid side reactions. Protecting groups for hydroxyl moieties in the oxolane ring (e.g., silyl ethers) are critical to prevent undesired oxidation. Post-synthetic purification via flash chromatography or HPLC ensures high purity .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Comprehensive characterization includes:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm stereochemistry at the (2R,3R,4S,5R) positions and substituent placement.
- Mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight (C₁₈H₂₄N₅O₅; calculated ~398.4 g/mol).
- HPLC purity analysis using reverse-phase columns (C18) with UV detection at λ = 260 nm (purine absorbance) .
Advanced Research Questions
Q. What strategies address conflicting data in structure-activity relationship (SAR) studies for C8-modified purine derivatives?
- Methodological Answer : Contradictions in SAR (e.g., varying bioactivity with C8 substituents) may arise from:
- Solubility differences : Hydrophobic substituents (e.g., oct-1-ynyl) may reduce aqueous solubility, complicating in vitro assays. Use surfactants (e.g., Tween-80) or co-solvents (DMSO ≤1%) to improve dissolution .
- Conformational analysis : Computational modeling (DFT or MD simulations) can predict substituent-induced steric effects on the oxolane ring’s puckering, which may alter binding to biological targets .
Q. How should researchers mitigate stability issues during storage and handling?
- Methodological Answer : The compound’s labile hydroxyl and amino groups require:
- Storage : Argon-purged vials at –20°C in anhydrous conditions to prevent hydrolysis or oxidation.
- Decomposition monitoring : Periodic HPLC-UV analysis to detect degradation products (e.g., free purine or oxidized oxolane derivatives) .
Q. What experimental designs resolve ambiguities in stereochemical assignments?
- Methodological Answer : For disputed configurations (e.g., 4S vs. 4R in oxolane):
- X-ray crystallography : Single-crystal analysis provides definitive stereochemical proof but requires high-purity samples.
- Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra of enantiomers .
Data Contradiction Analysis
Q. How can conflicting toxicity profiles between in vitro and in vivo studies be reconciled?
- Methodological Answer : Discrepancies may arise from metabolic differences. For example:
- In vitro : The compound may show cytotoxicity due to direct interaction with cellular membranes (assessed via MTT assays).
- In vivo : Rapid hepatic metabolism (e.g., CYP450-mediated oxidation of the oct-1-ynyl group) may reduce bioavailability. Use LC-MS/MS to quantify metabolites in plasma and tissues .
Methodological Best Practices
Q. What precautions are essential for handling hygroscopic derivatives of this compound?
- Methodological Answer :
- Glovebox use : For weighing and aliquoting to prevent moisture absorption.
- Karl Fischer titration : Regularly monitor residual water content in batches .
Q. How can researchers optimize regioselectivity in purine modification reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
